2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-ol
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Overview
Description
2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-ol is an organic compound with a complex structure that includes an oxirane (epoxide) ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-ol typically involves the reaction of epichlorohydrin with a phenolic compound under basic conditions. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then converted to the final product by further reaction with an alcohol or other nucleophile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-ol involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity underlies its potential therapeutic effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Bis[4-[(oxiran-2-yl)methoxy]phenyl]methane
- Benzene, 1,1’-methylenebis[4-[(2-oxiranyl)methoxy]-
- Bisphenol F diglycidyl ether, para-para’
- Methane, bis[p-(2,3-epoxypropoxy)phenyl]-
Uniqueness
2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-ol is unique due to its specific structural features, including the presence of both an oxirane ring and a phenyl group.
Properties
IUPAC Name |
2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,13)9-3-5-10(6-4-9)14-7-11-8-15-11/h3-6,11,13H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXMBKLILSZXCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCC2CO2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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